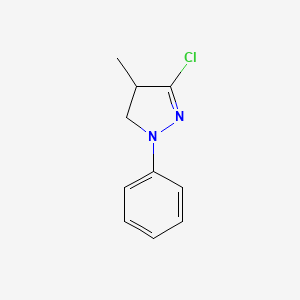

3-Chloro-4-methyl-1-phenyl-4,5-dihydro-1H-pyrazole

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

3-Chloro-4-methyl-1-phenyl-4,5-dihydro-1H-pyrazole is a heterocyclic compound that belongs to the pyrazole family Pyrazoles are five-membered ring structures containing two adjacent nitrogen atoms

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-4-methyl-1-phenyl-4,5-dihydro-1H-pyrazole typically involves the cyclocondensation of 1,3-dicarbonyl compounds with phenylhydrazine. One common method includes the reaction of 4-chloro-3-methyl-1-phenyl-1H-pyrazole-5-carboxaldehyde with hydrazine hydrate under reflux conditions . The reaction is usually carried out in the presence of a catalyst such as acetic acid or p-toluenesulfonic acid to facilitate the cyclization process.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.

化学反応の分析

Types of Reactions

3-Chloro-4-methyl-1-phenyl-4,5-dihydro-1H-pyrazole undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives.

Reduction: Reduction reactions can convert the compound into its dihydropyrazole form.

Substitution: Halogen substitution reactions can occur, where the chlorine atom is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).

Major Products Formed

The major products formed from these reactions include various substituted pyrazole derivatives, which can have different functional groups attached to the pyrazole ring, enhancing their chemical and biological properties.

科学的研究の応用

Pharmacological Applications

The pharmacological potential of 3-Chloro-4-methyl-1-phenyl-4,5-dihydro-1H-pyrazole and its derivatives has been extensively studied. Key applications include:

1. Anti-inflammatory Activity

- Several studies have demonstrated that derivatives of this compound exhibit significant anti-inflammatory effects. For instance, compounds synthesized from this compound were evaluated using carrageenan-induced paw edema models in rats, showing promising results comparable to standard anti-inflammatory drugs like diclofenac sodium .

2. Analgesic Properties

- The analgesic potential of pyrazole derivatives has also been investigated. In various assays, including the tail flick test, certain derivatives demonstrated effective pain relief comparable to traditional analgesics .

3. Antimicrobial Activity

- Studies have reported that this compound derivatives exhibit antimicrobial properties against a range of pathogens, including Escherichia coli and Staphylococcus aureus. These findings suggest potential applications in treating infections .

4. Anticancer Activity

- Recent research has focused on the anticancer properties of pyrazole derivatives. Some compounds derived from this compound have shown notable activity against various cancer cell lines, indicating their potential as chemotherapeutic agents .

Case Study 1: Anti-inflammatory Effects

In a study conducted by Nagarapu et al., a series of pyrazole derivatives were synthesized and tested for their anti-inflammatory effects using the carrageenan-induced rat paw edema model. Among the tested compounds, several exhibited significant reduction in edema compared to the control group, highlighting their therapeutic potential .

Case Study 2: Analgesic Activity

A study by Bandgar et al. evaluated the analgesic activity of newly synthesized pyrazole derivatives through tail flick tests. The results indicated that certain compounds provided substantial pain relief at varying doses, suggesting their utility as effective analgesics in clinical settings .

Summary Table of Applications

作用機序

The mechanism of action of 3-Chloro-4-methyl-1-phenyl-4,5-dihydro-1H-pyrazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to its anti-inflammatory effects. The exact molecular targets and pathways are still under investigation, and further research is needed to fully understand its mechanism of action.

類似化合物との比較

Similar Compounds

5-Chloro-3-methyl-1-phenyl-1H-pyrazole-4-carboxaldehyde: This compound shares a similar pyrazole core structure but has different substituents, leading to variations in its chemical and biological properties.

4,5-Dihydro-1H-pyrazole: A simpler pyrazole derivative that lacks the chlorine and phenyl substituents, making it less complex but still useful in various applications.

Uniqueness

3-Chloro-4-methyl-1-phenyl-4,5-dihydro-1H-pyrazole is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of the chlorine atom and the phenyl group enhances its potential for various applications, making it a valuable compound in research and industry.

生物活性

3-Chloro-4-methyl-1-phenyl-4,5-dihydro-1H-pyrazole (CAS No. 58469-36-6) is a pyrazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and anti-inflammatory research. This article reviews the synthesis, biological evaluation, and mechanisms of action associated with this compound, drawing from diverse scientific literature.

Synthesis

The synthesis of this compound typically involves the cyclocondensation of 1,3-dicarbonyl compounds with phenylhydrazine. One common method includes the reaction of 4-chloro-3-methyl-1-phenyl-1H-pyrazole-5-carboxaldehyde with hydrazine hydrate under reflux conditions. Industrial production can be scaled using continuous flow reactors to enhance yield and purity while minimizing human error.

Anticancer Properties

Recent studies have highlighted the anticancer potential of pyrazole derivatives, including this compound. Research indicates that compounds with a similar structure can inhibit the growth of various cancer cell lines, including lung, breast, and colorectal cancers. For instance:

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| This compound | MDA-MB-231 (breast cancer) | Data pending |

| 1-(2-hydroxypropyl)-3-(4-chlorophenyl)-1H-pyrazole | A549 (lung cancer) | 0.95 nM |

| N,N-bis[(3,5-dimethylpyrazol-1-yl)methyl]aniline | Hep2 (cancer) | 3.25 mg/mL |

These findings suggest that the pyrazole scaffold is a promising candidate for further development as an anticancer agent .

Anti-inflammatory Activity

In addition to its anticancer properties, this compound exhibits significant anti-inflammatory effects. The compound has been shown to inhibit enzymes involved in inflammatory pathways, potentially offering therapeutic benefits for conditions characterized by chronic inflammation .

The biological activity of this compound is thought to involve its interaction with specific molecular targets. The compound may modulate the activity of certain enzymes and receptors critical in cancer progression and inflammatory responses. For example, it may act as an inhibitor of cyclooxygenase (COX) enzymes or other inflammatory mediators .

Case Studies

Several case studies have been conducted to evaluate the efficacy of pyrazole derivatives in clinical settings:

- Study on Lung Cancer : A study demonstrated that a derivative similar to this compound significantly inhibited A549 cell proliferation with an IC50 value indicating potent activity.

- Breast Cancer Evaluation : Another investigation focused on MDA-MB-231 cells showed promising results for compounds featuring the pyrazole core structure in reducing cell viability.

特性

IUPAC Name |

5-chloro-4-methyl-2-phenyl-3,4-dihydropyrazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11ClN2/c1-8-7-13(12-10(8)11)9-5-3-2-4-6-9/h2-6,8H,7H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CMSMOAZNWIWJNL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN(N=C1Cl)C2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11ClN2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.66 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。